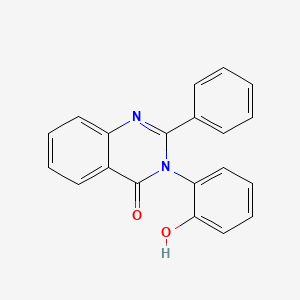

3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone involves precursor compounds such as 2-amino-N-phenyl-benzamide, leading to the formation of the quinazolinone compound through cyclization and subsequent reactions. Techniques like single-crystal X-ray diffraction analysis have been used to characterize the synthesized compounds, providing insights into their crystal structure and formation processes (Yong, 2005).

Molecular Structure Analysis

The molecular structure of 3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone has been studied using single-crystal X-ray diffraction, revealing an orthorhombic space group with detailed dimensions. This analysis shows a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the compound's stable configuration (Yong, 2005).

Chemical Reactions and Properties

This compound exhibits unique chemical reactions, such as polymorph-dependent solid-state fluorescence and selective metal-ion-sensor properties, indicating its potential as a functional material for detecting metal ions. The reactions leading to these properties involve the excited-state intramolecular proton transfer (ESIPT) mechanism, showcasing its chemical versatility (Anthony, 2012).

Physical Properties Analysis

The physical properties, including solid-state fluorescence and selective sensing abilities for Zn(2+) and Cd(2+) ions, have been studied, indicating the compound's efficacy as a sensor. These properties are attributed to the conformational twist between the phenyl and quinazolinone rings, affecting molecular packing and fluorescence behavior (Anthony, 2012).

Chemical Properties Analysis

The chemical properties, especially concerning the synthesis and antioxidant properties of 2-substituted quinazolin-4(3H)-ones, have been thoroughly investigated. These studies have provided insights into structure–antioxidant activity relationships, indicating the importance of hydroxyl groups and specific substituents for enhancing antioxidant activity. Additionally, certain derivatives have shown promising metal-chelating properties, further expanding the compound's utility in chemical applications (Mravljak et al., 2021).

作用機序

Safety and Hazards

将来の方向性

The study of quinazolinones is an active area of research due to their diverse biological activities. Future research on “3-(2-hydroxyphenyl)-2-phenyl-4(3H)-quinazolinone” could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its behavior under different chemical conditions .

特性

IUPAC Name |

3-(2-hydroxyphenyl)-2-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c23-18-13-7-6-12-17(18)22-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20(22)24/h1-13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCOLQPZWVFWTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5589762.png)

![N-cyclopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5589770.png)

![7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide](/img/structure/B5589774.png)

![1-(2,5-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5589776.png)

![5-benzyl-2-(2-chlorophenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589783.png)

![O-ethyl S-methyl [{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]imidothiocarbonate](/img/structure/B5589816.png)

![2-[(2R)-2-hydroxypropanoyl]-N-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5589822.png)

![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5589831.png)

![N-{4-[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide](/img/structure/B5589838.png)